molecular formula C12H11ClN2O3S B13804134 4-Amino-4'-chlorodiphenylamine-2-sulfonic acid

4-Amino-4'-chlorodiphenylamine-2-sulfonic acid

Katalognummer: B13804134
Molekulargewicht: 298.75 g/mol
InChI-Schlüssel: NAQNRFQILKDCBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4’-chlorodiphenylamine-2-sulfonic acid is an organic compound with the molecular formula C12H11ClN2O3S and a molecular weight of 298.74534 g/mol. This compound is known for its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and a sulfonic acid group. It is primarily used in various chemical and industrial applications due to its reactivity and functional groups.

Vorbereitungsmethoden

The synthesis of 4-Amino-4’-chlorodiphenylamine-2-sulfonic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorodiphenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce the sulfonic acid group.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Amino-4’-chlorodiphenylamine-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-4’-chlorodiphenylamine-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-4’-chlorodiphenylamine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

4-Amino-4’-chlorodiphenylamine-2-sulfonic acid can be compared with other similar compounds, such as:

    4-Amino-4’-chlorodiphenylamine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    4-Amino-4’-bromodiphenylamine-2-sulfonic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.

The uniqueness of 4-Amino-4’-chlorodiphenylamine-2-sulfonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H11ClN2O3S

Molekulargewicht

298.75 g/mol

IUPAC-Name

5-amino-2-(4-chloroanilino)benzenesulfonic acid

InChI

InChI=1S/C12H11ClN2O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,14H2,(H,16,17,18)

InChI-Schlüssel

NAQNRFQILKDCBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.